molecular formula C12H16N2O9S2 B7954526 3-Amino-4-hydroxybenzenesulfonic acid semihydrate

3-Amino-4-hydroxybenzenesulfonic acid semihydrate

Cat. No.: B7954526
M. Wt: 396.4 g/mol
InChI Key: AIURAMXXRGQLDJ-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzenesulfonic acid semihydrate is an organic compound with the molecular formula C6H7NO4S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino and hydroxyl groups on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxybenzenesulfonic acid semihydrate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxybenzenesulfonic acid semihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and sodium dithionite are used.

    Substitution: Reactions often occur under acidic or basic conditions, depending on the desired substitution.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

3-Amino-4-hydroxybenzenesulfonic acid semihydrate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybenzenesulfonic acid semihydrate involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amino and hydroxyl groups, facilitating its participation in substitution and addition reactions. It can also form complexes with metal ions, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenol-4-sulfonic acid
  • 4-Hydroxybenzenesulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

Uniqueness

3-Amino-4-hydroxybenzenesulfonic acid semihydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

IUPAC Name

3-amino-4-hydroxybenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO4S.H2O/c2*7-5-3-4(12(9,10)11)1-2-6(5)8;/h2*1-3,8H,7H2,(H,9,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIURAMXXRGQLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)O.C1=CC(=C(C=C1S(=O)(=O)O)N)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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